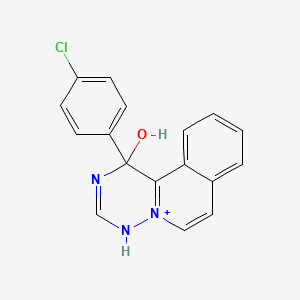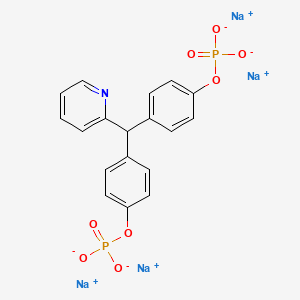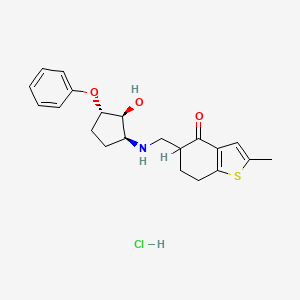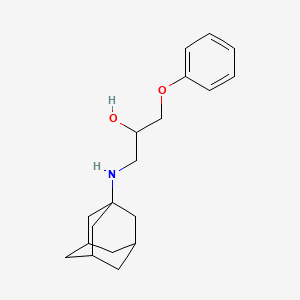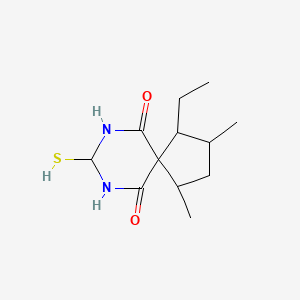
11beta,17,21-Trihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylprednisolone phosphoric acid is a synthetic glucocorticoid derived from methylprednisolone. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is a phosphoric acid ester of methylprednisolone, which enhances its solubility and bioavailability, making it suitable for various medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylprednisolone phosphoric acid involves the esterification of methylprednisolone with phosphoric acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity. The process involves the following steps:
Activation of Methylprednisolone: Methylprednisolone is first activated by reacting it with a suitable activating agent such as dicyclohexylcarbodiimide (DCC).
Esterification: The activated methylprednisolone is then reacted with phosphoric acid in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of methylprednisolone phosphoric acid follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
Methylprednisolone phosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in the molecule, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its solubility or bioavailability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various methylprednisolone derivatives, which may have enhanced or modified pharmacological properties .
Scientific Research Applications
Methylprednisolone phosphoric acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of glucocorticoid chemistry and pharmacology.
Biology: The compound is used in research on cellular signaling pathways and gene expression regulation.
Medicine: It is extensively studied for its anti-inflammatory and immunosuppressive effects, making it valuable in the treatment of autoimmune diseases and inflammatory conditions.
Industry: The compound is used in the pharmaceutical industry for the development of new glucocorticoid drugs
Mechanism of Action
Methylprednisolone phosphoric acid exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it regulates gene expression. The compound suppresses the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and immune responses. It also modulates the activity of various enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Prednisone: Another synthetic glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.
Dexamethasone: A synthetic glucocorticoid with a higher potency and longer duration of action compared to methylprednisolone
Uniqueness
Methylprednisolone phosphoric acid is unique due to its enhanced solubility and bioavailability, which make it more effective in certain medical applications. Its specific esterification with phosphoric acid also provides distinct pharmacokinetic properties compared to other glucocorticoids .
Properties
CAS No. |
22252-38-6 |
|---|---|
Molecular Formula |
C22H31O8P |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate |
InChI |
InChI=1S/C22H31O8P/c1-12-8-14-15-5-7-22(26,18(25)11-30-31(27,28)29)21(15,3)10-17(24)19(14)20(2)6-4-13(23)9-16(12)20/h4,6,9,12,14-15,17,19,24,26H,5,7-8,10-11H2,1-3H3,(H2,27,28,29)/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1 |
InChI Key |
PWTIEVRZANUUHG-PJHHCJLFSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COP(=O)(O)O)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



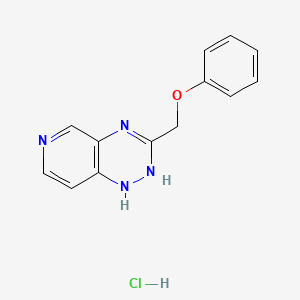
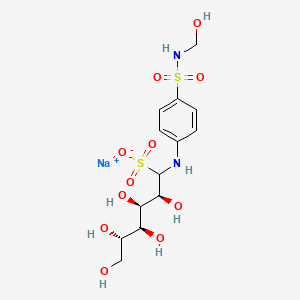
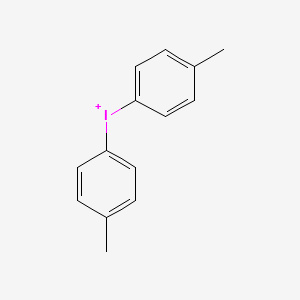
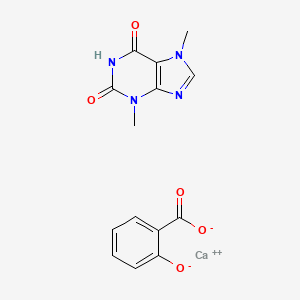
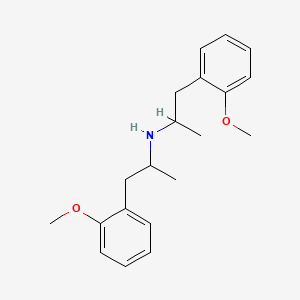
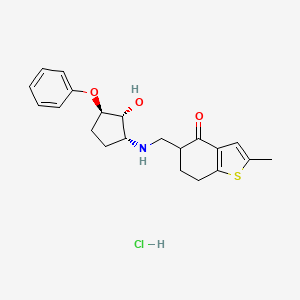
![Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate](/img/structure/B10859453.png)
